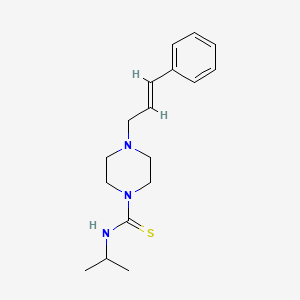
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related hydrazone compounds involves condensation reactions, where an aldehyde or ketone reacts with a hydrazide. For instance, compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide have been synthesized and characterized through elemental analysis, infrared spectroscopy (IR), and single-crystal X-ray diffractions (Zhu, 2011). Although not the exact compound , this synthesis approach is indicative of the methodologies likely employed in creating N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is typically confirmed through single-crystal X-ray diffraction. This method provides detailed insights into the crystallographic arrangement and geometry, including bond lengths and angles. Hydrazone compounds exhibit E configurations with respect to the C=N double bonds, indicative of their structural stability and geometric preferences (Zhu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, based on their functional groups. Their reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. Studies on similar compounds have elucidated their potential as sensors for metal ion detection, showcasing the versatility of hydrazone compounds in chemical sensing applications (Hussain et al., 2020).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Bioactive Schiff Base Compounds
A study conducted by Sirajuddin et al. (2013) on Schiff base compounds, including derivatives related to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, found these compounds to exhibit remarkable biological activities. Their interactions with Salmon sperm DNA suggest potential applications in biotechnology and pharmacology due to their binding propensity towards DNA via intercalation mode. These compounds also showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Sensor Technology for Metal Ion Detection
Research by Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives for the selective detection of gallium (Ga3+) ions. This work demonstrates the compound's utility in fabricating sensitive and selective sensor probes for environmental and biological sample analysis, indicating its versatility in sensor technology applications (Hussain, Asiri, Arshad, & Rahman, 2018).
Anticancer and Antimicrobial Activities
Further studies on similar Schiff base compounds have shown significant cytotoxic and antimicrobial activities, suggesting their potential in developing new therapeutic agents for cancer and infectious diseases. These compounds' ability to inhibit alkaline phosphatase enzyme and their effective antioxidant properties compared to ascorbic acid underline their prospective application in medical research and drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZOGLCVHTHGJ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)
![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
